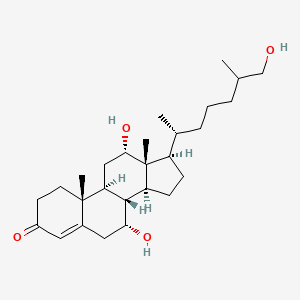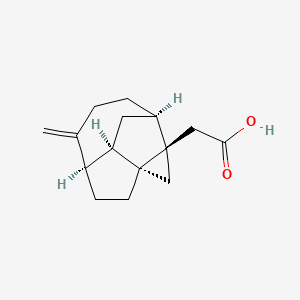![molecular formula C22H22ClN3O2 B1264246 N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B1264246.png)
N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide is a member of biphenyls and an organochlorine compound.
Wissenschaftliche Forschungsanwendungen
1. Cannabinoid Receptor Antagonism
A study by Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives, including compounds similar to N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide, as cannabinoid receptor antagonists. These compounds may serve as pharmacological probes to study cannabinoid receptor binding sites and could potentially be used to antagonize harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
2. Molecular Interaction with CB1 Cannabinoid Receptor
Shim et al. (2002) conducted a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound closely related to N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide, exploring its molecular interaction with the CB1 cannabinoid receptor. The study provided insights into the steric binding interactions and potential for antagonist activity of such compounds (Shim et al., 2002).
3. Potential Radioligands for Medical Imaging
Research by Katoch-Rouse et al. (2003) focused on synthesizing compounds similar to N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide, specifically aiming to develop radioligands for medical imaging of CB1 cannabinoid receptors. The study highlighted the feasibility of synthesizing radiolabeled compounds for positron emission tomography (PET) imaging (Katoch-Rouse et al., 2003).
4. Evaluation of Anticancer Activity
Shaw et al. (2012) evaluated isoxazole derivatives, like N-phenyl-5-carboxamidyl isoxazoles, for their anticancer activity against colon cancer cells. This research could suggest a potential application for similar compounds in treating colon cancer by inhibiting specific signaling pathways (Shaw et al., 2012).
Eigenschaften
Produktname |
N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide |
|---|---|
Molekularformel |
C22H22ClN3O2 |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
N-[3-(3-chlorophenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-5-1-3-17(13-19)18-4-2-6-20(14-18)24-22(27)16-7-10-26(11-8-16)15-21-9-12-28-25-21/h1-6,9,12-14,16H,7-8,10-11,15H2,(H,24,27) |
InChI-Schlüssel |
GVXPLMPWFQQXEJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=NOC=C4 |
Kanonische SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=NOC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



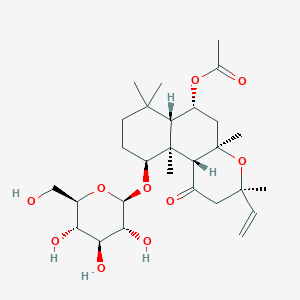

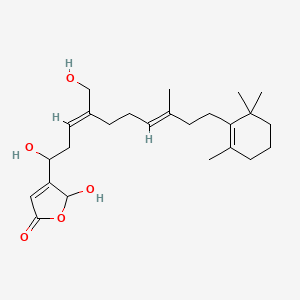
![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)
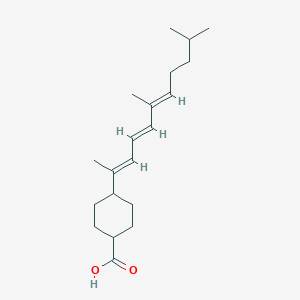
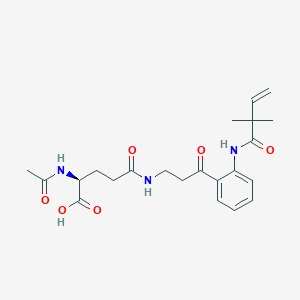
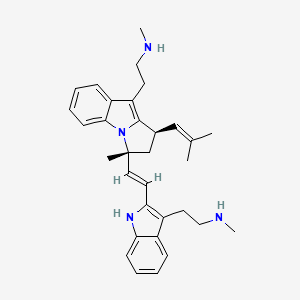
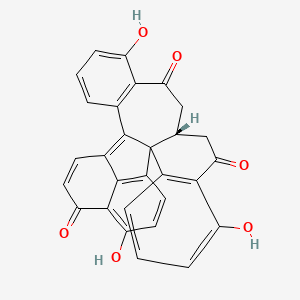
![(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1264178.png)

